molecular formula C18H14BrN3OS2 B3745934 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide

N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide

Cat. No. B3745934
M. Wt: 432.4 g/mol
InChI Key: UWHUKDDYGVSLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. BPTES has been extensively studied for its potential as an anticancer agent, as cancer cells are known to be highly dependent on glutamine for survival and proliferation.

Mechanism of Action

BPTES inhibits glutaminase by binding to the active site of the enzyme and blocking its activity. Glutaminase is essential for the metabolism of glutamine, a non-essential amino acid that is required for the growth and proliferation of cancer cells. Inhibition of glutaminase leads to a decrease in the levels of glutamate and other downstream metabolites, which in turn leads to a decrease in the production of ATP and other essential metabolites required for cell survival.
Biochemical and Physiological Effects
BPTES has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, BPTES has been shown to reduce the levels of glutamate and other downstream metabolites in cancer cells, leading to a decrease in the production of ATP and other essential metabolites required for cell survival. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is its specificity for glutaminase, which makes it a valuable tool for studying the role of glutaminase in cancer metabolism. In addition, BPTES has been shown to be effective in vitro and in vivo against a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of BPTES is its poor solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for the study of BPTES and its potential as an anticancer agent. One area of research is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of this approach. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to glutaminase inhibition. Finally, the combination of BPTES with other anticancer agents, such as chemotherapy or immunotherapy, could be explored to improve treatment outcomes.

Scientific Research Applications

BPTES has been extensively studied for its potential as an anticancer agent. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme has been shown to induce apoptosis and inhibit tumor growth in preclinical models. BPTES has been shown to be effective in vitro and in vivo against a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.

properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS2/c1-11-4-2-3-5-14(11)16(23)21-17(24)22-18-20-15(10-25-18)12-6-8-13(19)9-7-12/h2-10H,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUKDDYGVSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide
Reactant of Route 2
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N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide

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